![molecular formula C13H24N4O3S B571551 Timololmaleat-Verunreinigung H [EP] CAS No. 158636-97-6](/img/structure/B571551.png)

Timololmaleat-Verunreinigung H [EP]

Übersicht

Beschreibung

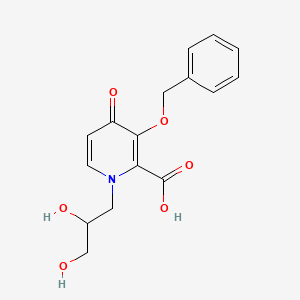

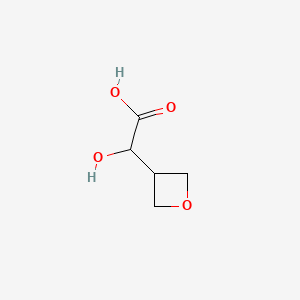

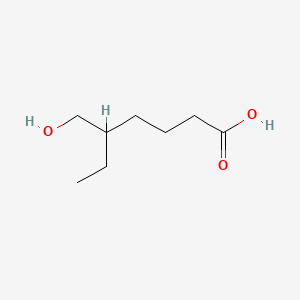

2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one is a versatile synthetic compound known for its diverse applications across various fields of scientific research, including chemistry, biology, medicine, and industry. It belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound.

Wissenschaftliche Forschungsanwendungen

This compound is notable for its applications in several fields:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Explored for its potential as a molecular probe in biochemical assays.

Medicine: Investigated for its therapeutic potential, particularly as an antibacterial or antiviral agent.

Industry: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

Target of Action

Timolol Maleate Impurity H [EP], also known as UR1ME7XC9B, is a non-selective beta-adrenergic antagonist . Its primary targets are the beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle .

Mode of Action

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle . This competition results in a decrease in intraocular pressure and blood pressure .

Biochemical Pathways

It is known that the compound’s action on beta-adrenergic receptors leads to a decrease in intraocular pressure and blood pressure . This suggests that the compound may affect pathways related to fluid regulation and vascular tone.

Pharmacokinetics

Timolol is rapidly and completely absorbed, with a distribution volume of 1.7 L/kg . It is extensively metabolized in the liver via CYP2D6, with an extensive first-pass effect . About 15% to 20% of the drug is excreted unchanged in the urine . The onset of action for its hypotensive effects is between 15 to 45 minutes, with a peak effect occurring between 0.5 to 2.5 hours . The drug has a half-life of elimination of 2 to 2.7 hours, which can be prolonged in cases of renal impairment .

Result of Action

The molecular and cellular effects of Timolol Maleate Impurity H [EP]'s action include a decrease in intraocular pressure and blood pressure . This is achieved through the compound’s antagonistic action on beta-adrenergic receptors, which leads to a decrease in sympathetic outflow .

Action Environment

The action, efficacy, and stability of Timolol Maleate Impurity H [EP] can be influenced by various environmental factors. For instance, the compound’s metabolism and excretion can be affected by the patient’s hepatic and renal function . Additionally, the compound’s stability can be affected by storage conditions . It is recommended to preserve the compound in well-closed containers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediates. Key steps include:

Formation of the 1,2,5-thiadiazole ring: This can be achieved through the reaction of a suitable precursor, such as a thiosemicarbazide, with an appropriate halogenating agent.

Introduction of the morpholin-4-yl group: This step often involves the nucleophilic substitution reaction between a halogenated intermediate and morpholine.

Addition of the hydroxypropyl group: This step typically involves an epoxide opening reaction using a suitable amine derivative.

Final coupling with 1,1-dimethylethylamine: This is usually done via an amide or carbamate formation reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory methods, optimizing reaction conditions, and ensuring the purity and yield of the product. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve efficient production at a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, typically at the nitro or amide functional groups, using reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitutions can occur at various positions of the molecule, particularly at the morpholin-4-yl and hydroxypropyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or alcohols

Major Products:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines, alcohols

Substitution Products: Varied substituted thiadiazole derivatives

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one stands out due to its unique structural features and diverse reactivity. Similar compounds include:

Other Thiadiazoles: Compounds like 1,2,3-thiadiazoles and 1,3,4-thiadiazoles, which differ in the position of nitrogen and sulfur atoms within the ring.

Morpholine Derivatives: Compounds where the morpholine ring is substituted at different positions, affecting their chemical reactivity and biological activity.

Hydroxypropyl Amines: Similar compounds with variations in the length and branching of the hydroxypropyl chain, impacting their solubility and interaction with biological targets.

This compound’s combination of a thiadiazole ring, a morpholin-4-yl group, and a hydroxypropyl moiety gives it a distinct chemical profile, making it valuable in research and industrial applications.

Eigenschaften

IUPAC Name |

2-[3-(tert-butylamino)-2-hydroxypropyl]-4-morpholin-4-yl-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-17-12(19)11(15-21-17)16-4-6-20-7-5-16/h10,14,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTPOFNBMLVPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(CN1C(=O)C(=NS1)N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001119361 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158636-97-6 | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158636-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2RS)-3-((1,1-Dimethylethyl)amino)-2-hydroxypropyl)-4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158636976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropyl]-4-(4-morpholinyl)-1,2,5-thiadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001119361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2RS)-3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPYL)-4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR1ME7XC9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.